1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone
Description
1H-Benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone is a heterocyclic organic compound featuring a benzimidazole moiety linked via a methanone group to a benzothiophene ring. The benzothiophene subunit is substituted with a chlorine atom at position 3 and a methoxy group at position 4. This molecular architecture combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which may influence its electronic properties, solubility, and reactivity. Benzimidazoles are well-documented for their pharmaceutical relevance, including roles as kinase inhibitors and antimicrobial agents, while benzothiophenes are explored for their optoelectronic and bioactive properties .
Properties
IUPAC Name |
benzimidazol-1-yl-(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S/c1-22-10-6-7-11-14(8-10)23-16(15(11)18)17(21)20-9-19-12-4-2-3-5-13(12)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXNYGPGDGHEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3C=NC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects . For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural analogs include derivatives with variations in heterocyclic cores, substituents, and linker groups. Key examples from the literature:
Substituent Impact :
- Chlorine (Cl) : Enhances lipophilicity and may improve membrane permeability compared to methoxy or ethoxy groups .
- Methoxy vs.
- Linker Groups: Methanone linkers (as in the target compound) provide rigidity, whereas hydrazine or methylene linkers (e.g., in ) introduce flexibility, affecting conformational stability.
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